molecular formula C13H18F3N3O2 B11100093 N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

Cat. No.: B11100093
M. Wt: 305.30 g/mol
InChI Key: VLLBQXQDULQKHE-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine: is a synthetic organic compound characterized by the presence of an aminohexyl chain and a nitro-trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine typically involves a multi-step process:

    Alkylation: The aminohexyl chain can be introduced via alkylation of the nitro-substituted phenyl compound with 6-bromohexylamine under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

    Reduction: The nitro group can be reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups in the compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, as mentioned in the preparation methods.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study the interactions of aminohexyl chains with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets, such as enzymes or receptors.

Industry

In industrial applications, N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the aminohexyl chain and the nitro-trifluoromethyl-substituted phenyl ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Aminohexyl)-N-phenylamine: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and applications.

    N-(6-Aminohexyl)-N-[4-(trifluoromethyl)phenyl]amine:

    N-(6-Aminohexyl)-N-[2-nitrophenyl]amine: Lacks the trifluoromethyl group, leading to differences in chemical behavior and applications.

Uniqueness

N-(6-Aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine is unique due to the combination of the aminohexyl chain, nitro group, and trifluoromethyl group

Properties

Molecular Formula

C13H18F3N3O2

Molecular Weight

305.30 g/mol

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

InChI

InChI=1S/C13H18F3N3O2/c14-13(15,16)10-5-6-11(12(9-10)19(20)21)18-8-4-2-1-3-7-17/h5-6,9,18H,1-4,7-8,17H2

InChI Key

VLLBQXQDULQKHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCCCN

Origin of Product

United States

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